1-(4-Fluorophenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKXKNZRVALNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351173 | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-05-2 | |
| Record name | N-(4-Fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 1-(4-Fluorophenyl)thiourea
The synthesis of this compound, a compound of interest in various chemical and pharmaceutical research fields, can be achieved through several established methodologies. These routes offer different approaches, starting materials, and reaction conditions, each with its own set of advantages.
Reaction of 4-Fluoroaniline (B128567) with Carbon Disulfide and Sodium Hydroxide via Dithiocarbamate (B8719985) Intermediate
A common and versatile method for synthesizing thiourea (B124793) derivatives involves the reaction of an amine with carbon disulfide. In the case of this compound, 4-fluoroaniline is reacted with carbon disulfide in the presence of a base, typically sodium hydroxide, in a solvent like dimethyl sulfoxide. jcchems.com This initial reaction forms a sodium dithiocarbamate intermediate. jcchems.com This intermediate is then typically treated further to yield the final thiourea. One variation of this method involves the methylation of the dithiocarbamate with dimethyl sulfate (B86663) to produce a dithiocarbamic acid methyl ester, which can then be condensed with another reagent to form a more complex molecule containing the thiourea moiety. jcchems.com Another approach involves the in-situ desulfurization of the dithiocarbamate to form an isothiocyanate, which then reacts with an amine. nih.gov This method is advantageous as it avoids the isolation of the potentially unstable isothiocyanate.
Synthesis from 4-Fluorobenzoylisothiocyanate and Ammonia (B1221849)
An alternative route to this compound involves the use of a pre-formed isothiocyanate. Specifically, 4-fluorobenzoylisothiocyanate can be reacted with ammonia. researchgate.net This reaction is typically carried out in a solvent such as acetone (B3395972) under reflux conditions. researchgate.net The nucleophilic ammonia attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea. Upon cooling and acidification, the desired product, this compound, precipitates and can be purified by recrystallization. researchgate.net This method has been reported to produce the target compound in good yield, around 78%. researchgate.net
Condensation Reactions with 4-Fluorophenyl Isothiocyanate
The most direct method for the synthesis of this compound and its derivatives is the condensation reaction of 4-fluorophenyl isothiocyanate with an appropriate amine. scirp.orgchemicalbook.com For the parent compound, this would involve reacting 4-fluorophenyl isothiocyanate with ammonia. For substituted analogues, various primary or secondary amines can be used. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dimethylformamide (DMF). scirp.org The nucleophilic amine adds to the carbon atom of the isothiocyanate, resulting in the formation of the thiourea linkage. This method is widely applicable and allows for the straightforward introduction of various substituents on the thiourea nitrogen atoms, making it a valuable tool for creating libraries of thiourea derivatives for further study. For instance, reacting 4-fluorophenyl isothiocyanate with hydrazine (B178648) monohydrate can produce bis(N-p-fluorophenylthiourea). mdpi.compreprints.org
| Synthetic Route | Key Reactants | Intermediate (if applicable) | General Conditions |
|---|---|---|---|
| From 4-Fluoroaniline | 4-Fluoroaniline, Carbon Disulfide, Sodium Hydroxide | Sodium dithiocarbamate | Reaction in a solvent like DMSO, may involve subsequent methylation. jcchems.com |
| From 4-Fluorobenzoylisothiocyanate | 4-Fluorobenzoylisothiocyanate, Ammonia | None | Reflux in acetone, followed by acidification. researchgate.net |
| From 4-Fluorophenyl Isothiocyanate | 4-Fluorophenyl Isothiocyanate, Ammonia/Amine | None | Reflux in a solvent like DMF. scirp.org |
Oxidative C-S Bond Formation in Thiourea Scaffold Synthesis
While not a direct synthesis of this compound itself, oxidative C-S bond formation represents a significant strategy in the broader synthesis of thiourea-containing heterocyclic scaffolds. acs.org These methods often involve the intramolecular cyclization of a precursor molecule that already contains a thiourea or thioamide functionality. For example, the synthesis of 2-substituted benzothiazoles can be achieved through the cyclization of o-iodothiobenzanilide derivatives or the direct oxidative C-H functionalization of thiobenzanilides. acs.org These reactions often employ transition metal catalysts or photoredox catalysis to facilitate the C-S bond formation, generating a stable heterocyclic system. acs.org This approach highlights the versatility of the thiourea scaffold in constructing more complex molecular architectures.
Derivatization Strategies for this compound Analogues
Building upon the core structure of this compound, various derivatization strategies have been developed to synthesize a wide range of analogues with modified properties. These strategies are crucial for structure-activity relationship studies in medicinal chemistry and materials science.
N-Benzoyl-N'-(4-fluorophenyl)thiourea Derivatives
A significant class of derivatives is the N-benzoyl-N'-(4-fluorophenyl)thiourea series. These compounds are typically synthesized by reacting a substituted benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate in situ. analis.com.mymdpi.com This reactive intermediate is then treated with 4-fluoroaniline to yield the desired N-benzoyl-N'-(4-fluorophenyl)thiourea derivative. analis.com.my This modular approach allows for the introduction of a wide variety of substituents on the benzoyl ring, enabling the fine-tuning of the molecule's electronic and steric properties. For example, derivatives with electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro have been synthesized and studied. analis.com.my The synthesis of N-(4-bromo)-benzoyl-N'-phenylthiourea has also been reported, showcasing the versatility of this method. ubaya.ac.id
| Derivative Name | Substituent on Benzoyl Ring | Synthetic Approach |
|---|---|---|
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | 4-Methoxy | Reaction of 4-methoxybenzoyl chloride with ammonium thiocyanate, followed by reaction with 4-fluoroaniline. analis.com.my |
| N-4-methylbenzoyl-N'-(4-fluorophenyl)thiourea | 4-Methyl | In silico studies have been conducted on this derivative. rjptonline.org |
| N-4-tert-butylbenzoyl-N'-(4-fluorophenyl)thiourea | 4-tert-Butyl | In silico studies have been conducted on this derivative. rjptonline.org |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | 4-Bromo | Synthesized from 4-bromobenzoyl chloride and N-phenylthiourea. ubaya.ac.id |
Thiazole-Based Thiourea Analogs
The incorporation of a thiazole (B1198619) ring into the thiourea structure has been a focus of synthetic efforts. One approach involves the reaction of 2-bromo-1-(4-fluorophenyl)thiazole-1-one with various phenyl isothiocyanates to yield thiazole-based thiourea derivatives. researchgate.netnih.gov This method utilizes an oxidative C-S bond formation protocol. nih.gov The general scheme for this synthesis allows for the creation of a library of compounds by varying the substituents on the phenyl isothiocyanate.
Another strategy for creating thiazole-fused structures involves the reaction of substituted thioureas with an epoxy-bisnoralcohol in the presence of acetic acid as a promoter and solvent. acs.org This methodology has been successfully applied to synthesize fused thiazolo-bisnoralcohol derivatives, including those with a 4-fluorophenyl substituent. acs.org The reaction proceeds efficiently with various thiourea derivatives, demonstrating the robustness of this synthetic route. acs.org
Furthermore, glucose-conjugated thioureas containing a 1,3-thiazole ring have been synthesized by reacting substituted 2-amino-4-phenyl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isocyanate. nih.gov
Table 1: Examples of Synthesized Thiazole-Based Thiourea Analogs and Their Reported Yields
| Compound Name | Starting Materials | Yield (%) | Reference |
| Thiazole-based thiourea derivatives | 2-bromo-1-(4-fluorophenyl)thiazole-1-one, Phenyl isothiocyanates | Moderate to Good | researchgate.netnih.gov |
| Fused Thiazolo-Bisnoralcohol derivative (4-fluorophenyl substituted) | 4-fluorophenylthiourea, Epoxy-bisnoralcohol | Not specified | acs.org |
| 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-chlorophenyl)thiazol-2-yl)thiourea | 2-amino-4-(4-chlorophenyl)-1,3-thiazole, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isocyanate | 58% | nih.gov |
Quinazoline-Containing Thiosemicarbazide (B42300) Derivatives
The synthesis of quinazoline-containing thiosemicarbazide derivatives often involves a multi-step process starting from 4-fluoroaniline. A key intermediate, 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is synthesized by reacting 4-fluoroaniline with carbon disulfide and sodium hydroxide, followed by methylation and condensation with methyl anthranilate. jcchems.comresearchgate.net This intermediate is then converted to 2-hydrazino-3-(4-fluorophenyl)-3H-quinazolin-4-one. jcchems.comresearchgate.net The final thiosemicarbazide derivatives are obtained by reacting the hydrazino-quinazoline with various dithiocarbamic acid methyl ester derivatives. jcchems.comresearchgate.net
Another reported synthesis involves the reaction of 3-(4-fluorophenyl)-2-hydrazinyl quinazolin-4(3H)-one with different dithiocarbamates to produce a series of novel 3-(4-fluorophenyl)-2-substituted quinazolin-4(3H)-ones. ajpamc.com This approach allows for the introduction of various substituents on the thiosemicarbazide moiety.
Table 2: Key Intermediates and Final Products in the Synthesis of Quinazoline-Containing Thiosemicarbazide Derivatives
| Compound/Intermediate Name | Synthetic Steps | Reference |
| 3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Reaction of 4-fluoroaniline with carbon disulphide and sodium hydroxide, followed by methylation and condensation with methyl anthranilate. | jcchems.comresearchgate.net |
| 2-Hydrazino-3-(4-fluorophenyl)-3H-quinazolin-4-one | Methylation of the thioxo-quinazolinone followed by nucleophilic displacement with hydrazine hydrate. | jcchems.comresearchgate.net |
| 1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides | Reaction of 2-hydrazino-3-(4-fluorophenyl) quinazolin-4(3H)-one with different dithiocarbamic acid methyl ester derivatives. | jcchems.comresearchgate.net |
| 4-(4-Fluorophenyl)-1-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thiosemicarbazide | Reaction of 3-(4-fluorophenyl)-2-hydrazinyl quinazolin-4(3H)-one with a dithiocarbamate. | ajpamc.com |
Incorporation of Heterocyclic Rings into Thiourea Moiety
Various heterocyclic systems have been successfully incorporated into the this compound structure. For instance, thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized. ias.ac.in This involves linking the this compound moiety to the piperidine (B6355638) nitrogen of the benzo[d]isoxazole core. ias.ac.in
Another example is the synthesis of hybrid molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton. researchgate.net In these syntheses, the piperazine (B1678402) nitrogen acts as a point of attachment for various heterocyclic and acyclic moieties, which can also include a thiourea-like functional group.
Furthermore, complex structures incorporating acridine, pyrrole, and thiazolidine (B150603) rings linked to a this compound unit have been reported. mdpi.com The synthesis of these molecules often involves multi-component reactions or sequential synthetic steps to build the complex heterocyclic framework.
The attachment of a d-glucose (B1605176) moiety to a thiourea derivative containing a 4-arylthiazole ring represents another strategy for creating hybrid molecules. nih.gov
Table 3: Examples of Heterocyclic Rings Incorporated into the this compound Scaffold
| Incorporated Heterocycle(s) | General Synthetic Approach | Reference |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Linking this compound to the piperidine nitrogen. | ias.ac.in |
| 1-(4-Fluorophenyl)piperazine | Using the piperazine nitrogen as a scaffold for further functionalization. | researchgate.net |
| Acridine, Pyrrole, and Thiazolidine | Multi-component or sequential reactions to form complex spirocyclic systems. | mdpi.com |
| 4-Arylthiazole and d-Glucose | Reaction of a 2-aminothiazole (B372263) derivative with a glucopyranosyl isothiocyanate. | nih.gov |
Introduction of Electron-Withdrawing and Electron-Donating Substituents
The electronic properties of the this compound scaffold can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The synthesis of such derivatives often follows the general principle of reacting a substituted aniline (B41778) with an appropriate isothiocyanate.
For instance, a series of 1,3-disubstituted thioureas with various electron-withdrawing substituents on the terminal phenyl rings have been synthesized by reacting 3-(trifluoromethyl)aniline (B124266) with different halogenated or trifluoromethyl-substituted phenyl isothiocyanates. nih.gov The presence of strong EWGs like trifluoromethyl (CF3) and halogens (Cl, F) has been explored. nih.gov
Conversely, the effect of electron-donating groups has also been investigated. A study on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives involved the introduction of a methoxy group (an EDG) on the benzoyl moiety. analis.com.my This was achieved by reacting 4-methoxybenzoyl chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which was then reacted with 4-fluoroaniline. analis.com.my This allows for a direct comparison of the effects of EWGs and EDGs within the same molecular framework.
The synthesis of dipeptide thiourea derivatives terminally functionalized with electron-withdrawing substituents has also been reported as a strategy to enhance certain biological activities. rsc.org
Table 4: Examples of Electron-Withdrawing and Electron-Donating Substituents Introduced into Thiourea Derivatives
| Substituent Type | Example Substituent(s) | Synthetic Method | Reference |
| Electron-Withdrawing | -Cl, -CF3 | Reaction of a substituted aniline with a substituted isothiocyanate. | nih.gov |
| Electron-Withdrawing | -F | Modification of phenylthiourea (B91264). | thaiscience.info |
| Electron-Donating | -OCH3 | Reaction of a substituted benzoyl isothiocyanate with an aniline. | analis.com.my |
| Electron-Withdrawing | Various EWGs | Terminal functionalization of dipeptide thioureas. | rsc.org |
Green Chemistry Approaches in this compound Synthesis (Hypothetical)
The principles of green chemistry can be hypothetically applied to the synthesis of this compound and its derivatives to create more environmentally benign processes. One potential approach is the use of solvent-free or catalyst-free reaction conditions. For example, the reaction of 4-fluoroaniline with an appropriate isothiocyanate could be carried out by simply mixing the neat reactants and heating, potentially under microwave irradiation to accelerate the reaction, as has been demonstrated for other thiourea derivatives. researchgate.netbas.bg This would eliminate the need for organic solvents, reducing waste and potential environmental impact.
Another green approach could involve the use of water as a solvent. While organic reactants often have low solubility in water, the use of phase-transfer catalysts or sonication could facilitate the reaction between 4-fluoroaniline and a source of the thiocarbonyl group in an aqueous medium.
Catalytic Methods in Thiourea Formation (Hypothetical)
While many syntheses of thioureas proceed without a catalyst, the use of catalytic methods could offer advantages in terms of reaction rate, yield, and selectivity, especially for more complex substrates. A hypothetical catalytic synthesis of this compound could involve the use of a phase-transfer catalyst like Triton-B. niscpr.res.in In a biphasic system, the catalyst could facilitate the reaction between an aqueous solution of a thiocyanate salt and an organic solution of 4-fluoroaniline.
Organocatalysis is another promising avenue. Bifunctional thiourea-based organocatalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic amino group, have been used to catalyze various asymmetric reactions. mdpi.com It is conceivable that a chiral organocatalyst could be employed in the synthesis of more complex, chiral thiourea derivatives containing the 1-(4-fluorophenyl) moiety, potentially leading to enantioselective product formation.
Furthermore, metal-based catalysts could also be explored. For instance, a Lewis acidic metal complex could activate the isothiocyanate group, making it more susceptible to nucleophilic attack by 4-fluoroaniline. Careful selection of the metal and ligands would be crucial to avoid side reactions and ensure high catalytic turnover.
Spectroscopic and Structural Characterization in Research
X-ray Crystallography Studies of 1-(4-Fluorophenyl)thiourea
X-ray crystallography provides a definitive method for determining the three-dimensional arrangement of atoms within a crystal. Studies on this compound have yielded precise data on its crystal system, molecular shape, and the non-covalent interactions that govern its crystal packing.
Crystal System and Space Group Analysis
Crystallographic analysis of this compound has determined that it crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group is identified as P21/c. mdpi.comresearchgate.net This space group indicates a centrosymmetric crystal structure. The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been reported as a = 9.1384(8) Å, b = 8.4338(7) Å, c = 10.5334(9) Å, and β = 109.796(2)°, with a cell volume of 763.85(11) ų. nih.govresearchgate.net There are four molecules (Z=4) within each unit cell. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P21/c | mdpi.comresearchgate.net |
| a (Å) | 9.1384 (8) | nih.govresearchgate.net |
| b (Å) | 8.4338 (7) | nih.govresearchgate.net |
| c (Å) | 10.5334 (9) | nih.govresearchgate.net |
| β (°) | 109.796 (2) | nih.govresearchgate.net |
| Volume (ų) | 763.85 (11) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Molecular Conformation and Torsion Angle Analysis
The conformation of the this compound molecule is characterized by a notable twist between the aromatic ring and the thiourea (B124793) functional group. nih.govresearchgate.net The C2—C1—N1—C7 torsion angle, which describes this rotation, is reported to be 44.6(2)°. nih.govresearchgate.netnih.gov This non-planar arrangement is a key feature of its molecular structure. In contrast, studies on related acylthiourea derivatives show that the acylthiourea group can be planar, with the C=O and C=S bonds in a pseudo-antiperiplanar conformation. conicet.gov.ar
Intermolecular Interactions: Hydrogen Bonding Networks
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, N—H⋯S and N—H⋯F hydrogen bonds are the primary interactions that link adjacent molecules. nih.govresearchgate.netnih.gov These interactions create infinite two-dimensional sheets that stack along the c-axis of the crystal. nih.govresearchgate.netnih.gov The presence of N—H⋯S hydrogen bonds is a common feature in thiourea derivatives, often leading to the formation of centrosymmetric dimers. conicet.gov.aracs.org The involvement of the fluorine atom in N—H⋯F hydrogen bonding is a significant factor in the crystal assembly of this specific compound. While C—H⋯F interactions are also considered in the broader context of fluorine-containing compounds, the primary reported interactions for this compound are the N—H⋯S and N—H⋯F bonds. researchgate.netmdpi.com
Co-crystallization Studies
Research has also explored the co-crystallization of this compound with other molecules, such as 1,10-phenanthroline (B135089). nih.gov In a notable study, refluxing a mixture containing 1,10-phenanthroline, (4-fluorophenyl)thiourea, and cadmium(II) chloride did not yield the expected metal complex but instead resulted in the formation of a co-crystal of the two organic ligands. nih.govresearchgate.net
This co-crystal, with the formula C₁₂H₈N₂·C₇H₇FN₂S, crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains two pairs of these co-crystal molecules. nih.govresearchgate.net Within this structure, the thiourea and 1,10-phenanthroline molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming inversion dimers. nih.gov A weak π–π stacking interaction is also observed between the phenanthroline rings. nih.gov In these co-crystals, the thiourea molecule adopts a different conformation, with the thiourea plane being almost perpendicular to the fluorobenzene (B45895) ring. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond X-ray crystallography, a suite of spectroscopic techniques provides complementary information about the structure and bonding of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure. In related fluorophenylthiourea derivatives, ¹H NMR spectra typically show signals for the N-H protons as broad singlets. mdpi.comconicet.gov.ar For instance, in N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), a related compound, broad signals for NH protons appear at δ 9.91 and 9.71 ppm. mdpi.com In the ¹³C NMR spectrum of the same compound, the characteristic thiocarbonyl (C=S) group signal is observed at δ 182.48 ppm. mdpi.com For N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, the C=S signal is at 180.348 ppm and the C=O at 168.020 ppm. thaiscience.info
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups based on their vibrational frequencies. For thiourea derivatives, characteristic absorption bands include N-H stretching vibrations, typically seen in the range of 3100-3500 cm⁻¹. ingentaconnect.com The C=S stretching vibration is weaker and appears at lower frequencies, often in the 680-1440 cm⁻¹ range. ingentaconnect.com In a study of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), strong N-H stretching bands were assigned at 3222 and 3074 cm⁻¹, with the C=S stretching band appearing at 1180 cm⁻¹. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight is 170.21 g/mol . nih.gov In the GC-MS analysis of the related N-(3-chlorophenyl)-N'-(4-fluorophenyl)thiourea, the top mass-to-charge ratio (m/z) peak was observed at 111, corresponding to a fragment of the fluorophenyl group. nih.gov
| Technique | Feature | Observed Range/Value | Reference |
|---|---|---|---|
| NMR | ¹H-NMR (NH protons) | Broad singlets (e.g., δ 9.91, 9.71 ppm) | mdpi.com |
| ¹³C-NMR (C=S) | ~δ 180-183 ppm | mdpi.comthaiscience.info | |
| FTIR | N-H Stretch (cm⁻¹) | ~3100-3500 cm⁻¹ | ingentaconnect.com |
| C=S Stretch (cm⁻¹) | ~680-1440 cm⁻¹ | ingentaconnect.com | |
| MS | Molecular Weight (g/mol) | 170.21 | nih.gov |
Vibrational Spectroscopy for Functional Group Analysis (Hypothetical)
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the bonding environment. For thiourea derivatives, the position of the ν(N-H) vibrational band can be sensitive to hydrogen bonding. researchgate.net In some N'-substituted N'-(2-fluorobenzoyl)thiourea derivatives, intramolecular hydrogen bonding and Fermi resonance effects can cause the ν(N-H) band to shift to lower frequencies. researchgate.net Similarly, the ν(C=S) stretching mode is sensitive to intermolecular interactions involving the sulfur atom. conicet.gov.ar A hypothetical detailed vibrational analysis of this compound would likely confirm the influence of the N—H⋯S and N—H⋯F hydrogen bonds on the frequencies of the respective N-H and C-F stretching modes, providing further evidence for the interactions observed in the crystal structure.
Computational Structural Analysis (Hypothetical)
To complement experimental findings, a hypothetical computational study using Density Functional Theory (DFT) can be performed. Such studies provide deeper insight into the molecular geometry, vibrational frequencies, and electronic properties of this compound.
A typical computational approach would involve geometry optimization of the compound's conformation using the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set. mdpi.com The primary goal of the optimization is to find the minimum energy structure on the potential energy surface. Subsequent frequency calculations on the optimized geometry are performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical vibrational spectrum. mdpi.com
The results of such calculations often show good agreement between the theoretically predicted molecular structure and the experimental structure determined by X-ray diffraction. mdpi.com For instance, the calculated bond lengths, bond angles, and torsion angles can be compared directly with crystallographic data. This comparison helps validate the computational model and allows for a more detailed interpretation of the experimental data.
Furthermore, theoretical calculations can predict the infrared spectrum of the molecule. The calculated vibrational frequencies, though often systematically different from experimental values, can be scaled to provide a reliable assignment of the absorption bands observed in the experimental FT-IR spectrum. mdpi.com This is particularly useful for assigning complex vibrational modes.
Table 3: Comparison of Hypothetical Experimental and Theoretical Parameters for this compound
| Parameter | Experimental Value | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | ||
| C=S | (Typical range: 1.67-1.71) | (Hypothetically calculated value) |
| C-F | (Typical range: 1.34-1.36) | (Hypothetically calculated value) |
| **Bond Angle (°) ** | ||
| N-C-N | (Typical range: ~116-118) | (Hypothetically calculated value) |
| **Torsion Angle (°) ** | ||
| C-C-N-C | 44.6 (2) nih.govresearchgate.net | (Hypothetically calculated value) |
| **Vibrational Frequency (cm⁻¹) ** | ||
| ν(N-H) | 3222 mdpi.com | (Hypothetically calculated value) |
Biological Activities and Pharmacological Investigations
Anticancer Activity and Mechanisms
Derivatives of 1-(4-fluorophenyl)thiourea have demonstrated notable potential as anticancer agents. Research has focused on their ability to induce cytotoxicity in various cancer cell lines and to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
In vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the compound's potential as an anticancer drug.
For instance, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, a derivative, was tested against the HeLa (cervical cancer) cell line and showed more potent activity than the standard drug, hydroxyurea. analis.com.myresearchgate.net The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was found to be 0.720 ± 0.07 mM for the derivative, compared to 16.535 ± 2.092 mM for hydroxyurea. researchgate.net This enhanced cytotoxicity is attributed to the electronic and lipophilic properties imparted by the p-methoxy and p-fluoro substituents. analis.com.myresearchgate.net
Another derivative, 1-(4-hexylbenzoyl)-3-methylthiourea, displayed significant anticancer activity against HeLa, MCF-7 (breast cancer), WiDr, and T47D (breast cancer) cell lines, with lower IC50 values compared to hydroxyurea. analis.com.my Further studies on various derivatives have shown cytotoxic activity against a range of other cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), SW480 (colon cancer), A549 (lung cancer), and K-562 (leukemia). analis.com.myekb.egmdpi.comrsc.orgnih.gov
In vitro Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa | 720 | researchgate.net |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | analis.com.my |
| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | analis.com.my |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | analis.com.my |
| Rauvine B | MCF-7 | 25.5 | ekb.eg |
| Rauvine B | SW480 | 22.6 | ekb.eg |
| Rauvine B | A549 | 26 | ekb.eg |
| Indomethacin-methotrexate hybrid | HeLa | 16 | rsc.org |
| Indomethacin-methotrexate hybrid | MCF-7 | 10 | rsc.org |
Inhibition of Specific Biological Targets
The anticancer effects of this compound derivatives are linked to their ability to inhibit key enzymes involved in cancer progression.
SIRT1, a histone deacetylase, is a significant target in cancer therapy as its inhibition can lead to the overexpression of the p53 tumor suppressor gene. rjptonline.org N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives have been identified as potential inhibitors of the SIRT1 enzyme. rjptonline.orgundip.ac.idresearchgate.net In silico molecular docking studies have predicted that these compounds can effectively bind to the SIRT1 enzyme (PDB ID: 4I5I), suggesting a mechanism for their anticancer activity. rjptonline.orgundip.ac.id The inhibition of SIRT1 by these thiourea (B124793) derivatives is considered a promising strategy for inducing apoptosis in cancer cells. undip.ac.id
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell survival and proliferation and is often upregulated in cancer cells. nih.gov Certain thiourea derivatives have been investigated as EGFR kinase inhibitors. For example, docking simulations have identified compounds like 1-(4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl)-3-(oxazolidin-2-ylmethyl) thiourea as potent binders to the active sites of various EGFR mutants. nih.gov This suggests that derivatives of this compound could be developed as effective EGFR inhibitors for treating cancers such as non-small cell lung cancer. nih.govresearchgate.net
Proline dehydrogenase (PRODH) is an enzyme involved in proline metabolism, which is important for energy production and redox balance in cancer cells. nih.govnih.gov Inhibition of PRODH is a potential therapeutic strategy to induce cell death in tumors. nih.gov Crystallographic fragment screening has shown that this compound can bind to the bifunctional enzyme proline utilization A (PutA), which contains the PRODH active site. pdbj.orgrcsb.org This binding suggests that the compound can act as an inhibitor of PRODH, thereby disrupting cancer cell metabolism. nih.govpdbj.orgrcsb.org
L-Glutamate-γ-semialdehyde dehydrogenase (GSALDH) is the second enzyme in the proline catabolism pathway, catalyzing the oxidation of GSAL to glutamate. nih.govnih.gov Similar to PRODH, GSALDH is also a target for anticancer drug development. The same crystallographic screening that identified the binding of this compound to the PRODH site of the PutA enzyme also revealed its interaction with the GSALDH active site. pdbj.orgrcsb.org This dual inhibition of both enzymatic activities within the proline catabolic pathway presents a comprehensive approach to disrupting cancer cell metabolism. nih.govmdpi.com
Cyclin-Dependent Kinases (CDK) Inhibition (e.g., CDK-2, CDK-6, CDK-9)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govmdpi.com Certain thiourea derivatives have been identified as potent inhibitors of various CDKs.
CDK-2 & CDK-9: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as dual inhibitors of CDK2 and CDK9. acs.org One highly potent compound from this series, 20a , demonstrated IC₅₀ values of 0.004 μM and 0.009 μM for CDK2 and CDK9, respectively. acs.org This dual inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells. acs.org
CDK4/6: While specific data on this compound is limited, the broader class of CDK inhibitors includes those targeting CDK4 and CDK6. mdpi.com For instance, Palbociclib and Ribociclib are approved CDK4/6 inhibitors used in the treatment of metastatic breast cancer. mdpi.com The investigation into CDK9 inhibitors is also significant, as its overexpression has been linked to resistance to CDK4/6 inhibitors in metastatic breast cancer. acs.org
General CDK Inhibition: Flavopiridol (Alvocidib), a flavonoid derivative, is a broad-spectrum CDK inhibitor active against CDK1, CDK2, CDK4, CDK6, and CDK9, with IC₅₀ values in the nanomolar range. mdpi.com
These findings underscore the potential of thiourea-based compounds in the development of targeted cancer therapies through CDK inhibition.
Angiotensin-Converting Enzyme (ACE) Inhibition
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and heart failure. wikipedia.org They function by inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure. wikipedia.org While direct studies on this compound as an ACE inhibitor are not prevalent, research on related thiourea derivatives suggests potential in this area. For example, new thiosemicarbazide (B42300) derivatives of captopril, a known ACE inhibitor, have been synthesized and evaluated for their ACE inhibitory activity. researchgate.net This indicates that the thiourea scaffold could be a viable starting point for designing novel ACE inhibitors.
α-Glycosidase and α-Amylase Inhibition
α-Glycosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have highlighted the potential of thiourea derivatives as inhibitors of these enzymes.
A 4-fluorophenyl thiourea derivative demonstrated significant inhibitory activity against both α-amylase (IC₅₀: 53.307 nM) and α-glycosidase (IC₅₀: 24.928 nM). researchgate.net
In another study, a series of 5-amino-nicotinic acid thiourea derivatives were synthesized, with some compounds showing potent α-amylase and α-glucosidase inhibition. d-nb.info Specifically, a derivative with a fluorine substitution at the para position of the phenyl ring (compound 4) was found to be a highly effective inhibitor of both enzymes. d-nb.info
A 6-iodo-2-(4-fluorophenyl)-substituted quinazoline (B50416) derivative also exhibited strong inhibitory activity against α-amylase (IC₅₀ = 0.64 ± 0.01 μM). mdpi.com
These results suggest that the inclusion of a 4-fluorophenyl group in a thiourea or related heterocyclic structure can contribute significantly to the inhibition of these key diabetic enzymes.
Induction of Apoptosis and Cell Cycle Arrest
A significant area of research for this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are critical mechanisms for anticancer agents.
Derivatives of N-benzoyl-N'-(4-fluorophenyl) thiourea have been investigated for their cytotoxic activity against cancer cell lines like MCF-7. rjptonline.org
A study on a new N,N′-diarylthiourea derivative (compound 4) showed it effectively suppressed the growth of MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest in the S phase. mdpi.com This was accompanied by an upregulation of caspase-3, indicating the involvement of an intrinsic apoptotic pathway. mdpi.com
Another thiourea derivative, I-11, was found to induce apoptosis in NCI-H460 lung cancer cells and arrest the cell cycle in the S phase. rsc.org
A novel oleanolic derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), was shown to inhibit proliferation and induce G2/M phase arrest and apoptosis in breast cancer cells. nih.gov
These studies collectively demonstrate that thiourea derivatives, including those with a 4-fluorophenyl moiety, can effectively trigger apoptotic pathways and disrupt the cell cycle in various cancer cell lines.
Modulation of Interleukin-6 (IL-6) Levels
Interleukin-6 (IL-6) is a pleiotropic cytokine involved in inflammation, immune responses, and the progression of various diseases, including cancer. biochempeg.commdpi.com The modulation of IL-6 levels is a potential therapeutic strategy. Research has shown that certain thiourea derivatives can inhibit the secretion of IL-6 from cancer cells. For instance, potent thiourea derivatives were found to inhibit IL-6 cytokine secretion from PC3 prostate cancer cells and colon cancer cell lines. researchgate.net This suggests that compounds like this compound could have immunomodulatory effects that contribute to their anticancer activity.
Structure-Activity Relationships in Anticancer Applications
The biological activity of thiourea derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in designing more potent and selective anticancer agents.
The presence of a fluorine atom on the phenyl ring of benzoylthiourea (B1224501) derivatives has been shown to enhance antibacterial effects. nih.gov
In the context of anticancer activity, modifications to the phenyl group of phenylthiourea (B91264) with electron-withdrawing groups like p-fluoro have been found to increase cytotoxic activity. thaiscience.info
The addition of a benzoyl moiety to thiourea can increase its lipophilicity and, consequently, its activity. thaiscience.info
The core thiourea structure, with its nitrogen and sulfur atoms, acts as both a hydrogen-bond donor and acceptor, facilitating interactions with various biological targets. biointerfaceresearch.com
Introducing electron-withdrawing substituents can increase the acidity of the NH groups, enhancing their ability to form hydrogen bonds and thereby increasing biological activity. biointerfaceresearch.com
These SAR insights are crucial for the rational design and optimization of this compound derivatives as potential anticancer drugs.
Antimicrobial and Antifungal Efficacy
Thiourea derivatives have demonstrated significant antimicrobial and antifungal properties, making them promising candidates for the development of new anti-infective agents. The inclusion of a fluorine atom often enhances this activity.
Antifungal Activity: 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have shown better antifungal than antibacterial activity, which may be due to the fluorine atom increasing lipophilicity and enhancing cell penetration. nih.govmdpi.com Some trifluoro phenyl thiourea derivatives have exhibited strong antifungal activities with low Minimum Inhibitory Concentration (MIC) values. juniperpublishers.com
Antimicrobial Activity: Several novel fluorinated thiourea derivatives carrying sulfonamide moieties have displayed variable in vitro antibacterial and antifungal activities. nih.gov Benzoylthiourea derivatives with a fluorine atom on the phenyl ring have shown good antibacterial effects. nih.gov
The data below summarizes the antimicrobial activity of some thiourea derivatives.
| Compound Type | Activity | Reference |
| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Better antifungal than antibacterial activity | nih.govmdpi.com |
| Fluorinated thiourea derivatives with sulfonamide moieties | Variable in vitro antibacterial and antifungal activities | nih.gov |
| Benzoylthiourea derivatives with one fluorine atom | Good antibacterial effect | nih.gov |
| Trifluoro phenyl thiourea derivatives | Strong antifungal activities | juniperpublishers.com |
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Thiourea derivatives, including those with a 4-fluorophenyl group, have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.
Derivatives of this compound have been evaluated for their in vitro antibacterial activity against various bacterial strains. For instance, certain novel urea (B33335) and thiourea analogues have shown potential activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ijcmas.com In some studies, the antibacterial efficacy of these compounds has been compared to standard antibiotics like Gatifloxacin. ijcmas.com The presence of a halogen atom, such as fluorine, on the phenyl ring is considered crucial for the antimicrobial activity of some thiourea derivatives. nih.gov
Research has shown that some thiourea derivatives exhibit significant inhibitory effects against Gram-positive cocci. nih.gov For example, 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) has demonstrated significant inhibition against these types of bacteria. nih.gov Furthermore, some synthesized compounds have shown moderate to excellent antibacterial activity against both typical Gram-positive and Gram-negative bacteria, with some derivatives being selectively more potent against Enterococcus faecium than the reference drug vancomycin. juniperpublishers.com
The antibacterial activity of these compounds is often attributed to their interaction with essential bacterial enzymes or their ability to disrupt the bacterial cell wall or membrane. mdpi.com The specific substitutions on the thiourea scaffold play a significant role in determining the potency and spectrum of antibacterial activity. juniperpublishers.comscirp.org
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to potential activity | ijcmas.comnih.gov |
| Bacillus subtilis | Moderate to potential activity | ijcmas.comresearchgate.net |
| Escherichia coli | Moderate to potential activity | ijcmas.comnih.govresearchgate.net |
| Pseudomonas aeruginosa | Moderate activity | nih.govmdpi.com |
| Enterococcus faecalis | Moderate to excellent activity | juniperpublishers.commdpi.com |
| Klebsiella pneumoniae | Moderate activity | mdpi.com |
| Staphylococcus epidermidis | Inhibition of biofilm formation | nih.govnih.govpjmonline.org |
Antifungal Activity Against Fungal Species
In addition to antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal species.
Studies have shown that certain 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea compounds exhibit better antifungal activity than antibacterial activity. nih.gov These compounds have been tested against a variety of fungi, including Rhizopus oryzae, Aspergillus terreus, Fusarium oxysporum, Aspergillus niger, and Aspergillus fumigatus. nih.gov The antifungal activity is often evaluated using methods like the agar (B569324) disc-diffusion method, with standard drugs such as Nystatin or Bovastin used as controls. researchgate.netderpharmachemica.com
The presence and position of the fluorine substituent on both the aroyl and aryl rings have been correlated with the antifungal activity. nih.gov For instance, some novel thiourea derivatives have shown potential antifungal activity against Aspergillus niger, Candida albicans, and Fusarium oxysporum. ijcmas.comderpharmachemica.com In some cases, the antifungal potency of these derivatives was found to be significant, with some compounds showing activity comparable to or even better than standard antifungal agents. juniperpublishers.com
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Species | Activity | Reference |
|---|---|---|
| Rhizopus oryzae | Good activity | nih.gov |
| Aspergillus terreus | Good activity | nih.govnih.gov |
| Fusarium oxysporum | Moderate to good activity | ijcmas.comresearchgate.netnih.govderpharmachemica.com |
| Aspergillus niger | Moderate to good activity | ijcmas.comresearchgate.netnih.govderpharmachemica.com |
| Aspergillus fumigatus | Good activity | nih.gov |
| Candida albicans | Moderate to good activity | ijcmas.comderpharmachemica.com |
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Research has indicated that some thiourea derivatives can inhibit the formation of these resilient structures.
Specifically, compounds like 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea have been shown to inhibit biofilm formation in both methicillin-susceptible and resistant strains of Staphylococcus epidermidis. nih.govnih.govpjmonline.org The ability to disrupt biofilms is a significant finding, as biofilm formation is a major contributor to persistent infections and antibiotic resistance. The inhibitory effect on biofilm formation is often observed at concentrations similar to the minimum inhibitory concentration (MIC) for planktonic cells. pjmonline.org
Antiviral Properties
The antiviral potential of this compound and its derivatives has been explored, with a particular focus on influenza virus neuraminidase and, more recently, SARS-CoV-2.
Fluorinated thioureas have been identified as potent inhibitors of the influenza virus neuraminidase. nih.govjuniperpublishers.com Neuraminidase is a crucial enzyme that facilitates the release of new virus particles from infected cells, making it a key target for antiviral drugs. thno.orgmdpi.commdpi.com Quantitative structure-activity relationship (QSAR) studies have been conducted on thiourea analogues to understand the structural requirements for designing more potent neuraminidase inhibitors. nih.gov
Furthermore, some thiourea derivatives have been investigated for their activity against other viruses, including Human Immunodeficiency Virus (HIV) and Coxsackievirus B5. nih.govjst.go.jp The antiviral activity of these compounds highlights their potential as broad-spectrum antiviral agents. While specific studies on this compound against SARS-CoV-2 are emerging, the broader class of thiourea derivatives has been a subject of interest in the search for inhibitors of this virus.
Antioxidant Activities
Several studies have investigated the antioxidant properties of this compound derivatives. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases.
The antioxidant potential of these compounds is often evaluated using assays such as the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method, the cupric reducing antioxidant capacity (CUPRAC) assay, and the ABTS cation radical scavenging ability test. derpharmachemica.comnih.gov Some newly synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups have shown significant ABTS cation radical scavenging ability, even better than the standard antioxidant quercetin. nih.gov
Insecticidal Activities
The insecticidal properties of fluorinated thioureas have also been reported. nih.govmdpi.com These compounds can be effective against various insect pests, making them potential candidates for the development of new insecticides. The mode of action of thiourea-based insecticides can vary, but they often target essential physiological processes in insects.
Other Potential Biological Activities
Beyond the activities detailed above, research into thiourea derivatives has uncovered a range of other potential biological effects. These include anti-inflammatory, anticancer, and herbicidal activities. mdpi.comderpharmachemica.com For example, some thiourea derivatives have been found to inhibit the production of nitric oxide, which is involved in inflammatory processes. ijcmas.com The versatility of the thiourea scaffold allows for the synthesis of a wide array of derivatives with diverse biological profiles, making it a continuing area of interest for medicinal and agricultural chemistry.
Anti-inflammatory Applications
Thiourea derivatives are recognized for their potential to modulate inflammatory pathways. Studies have shown that certain thiourea compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation. mdpi.comrasayanjournal.co.in
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. For instance, novel thiourea derivatives of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), have been created. nih.gov In one study, (S)-N-((4-fluorophenyl)carbamothioyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative, was synthesized and investigated. nih.gov Research has indicated that modifying existing anti-inflammatory drugs with a thiourea moiety can lead to compounds with enhanced activity and potentially fewer side effects. nih.gov
Further research into thiazole (B1198619) derivatives incorporating the this compound structure has also been conducted. rasayanjournal.co.in These studies aim to develop new anti-inflammatory agents by combining the structural features of thiazoles and thioureas. rasayanjournal.co.in The anti-inflammatory activity is often assessed using in vitro methods like the albumin denaturation assay, where the ability of the compound to prevent protein denaturation, a hallmark of inflammation, is measured. rasayanjournal.co.in
| Derivative Type | Key Findings | Reference |
| General Thioureas | Inhibit pro-inflammatory cytokines. | |
| Naproxen Derivatives | Synthesis of novel derivatives with potential anti-inflammatory activity. | nih.gov |
| Thiazole Derivatives | Investigated for combined anti-inflammatory effects of thiazole and thiourea moieties. | rasayanjournal.co.in |
Antiglycation Properties
Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. Thiourea derivatives have been investigated for their ability to inhibit this process. nih.govresearchgate.net The sulfur atom in the thiourea moiety is thought to play a role in its antiglycation activity due to its nucleophilicity. nih.gov
Specifically, derivatives of this compound have shown promise as antiglycation agents. In a study on benzimidazole (B57391) derivatives, those containing a fluorophenyl group demonstrated significant antiglycation activity. arabjchem.org For example, certain fluorophenyl benzimidazole analogs were identified as potent inhibitors of glycation, with one of the most active compounds featuring a fluorophenyl group. arabjchem.org The mechanism of action may involve the formation of a hemiacetal with glyoxal, a reactive dicarbonyl species involved in AGE formation. arabjchem.org
Research has also explored urea and thiourea derivatives of amino acid-conjugated benzisoxazoles. researchgate.net In these studies, thiourea derivatives consistently showed greater antiglycation activity than their urea counterparts, a finding attributed to the higher nucleophilicity of sulfur. nih.govresearchgate.net
| Compound Class | Key Findings | IC50 Values (µM) | Reference |
| Fluorophenyl Benzimidazole Analogs | Strong inhibition of glycation. | 140.50 - 325.20 | arabjchem.org |
| Thiourea derivatives of amino acid-conjugated benzisoxazoles | Thiourea derivatives are more active than urea derivatives. | Not specified | nih.govresearchgate.net |
Central Nervous System Depressant Effects
Certain thiourea derivatives have been reported to possess central nervous system (CNS) depressant activity. researchgate.netundip.ac.id CNS depressants are substances that can slow down brain activity, and they are used to treat conditions like anxiety and sleep disorders. uomustansiriyah.edu.iq The evaluation of new compounds for CNS depressant effects is an ongoing area of pharmaceutical research.
While direct studies focusing solely on the CNS depressant effects of this compound are not extensively detailed in the provided context, the broader class of thiourea derivatives has been associated with such properties. researchgate.netundip.ac.id Computational studies, such as predicting a compound's ability to cross the blood-brain barrier (logPS value), are often used in the initial stages of drug discovery to assess potential CNS activity. researchgate.net A logPS value greater than -2 suggests a compound can distribute into the central nervous system. researchgate.net
Anti-HIV Activity
The search for new antiviral agents, including those effective against the Human Immunodeficiency Virus (HIV), is a critical area of medicinal chemistry. Thiourea derivatives have emerged as a class of compounds with potential anti-HIV activity. researchgate.netmdpi.com They are often classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which work by binding to and inhibiting the reverse transcriptase enzyme of HIV-1. nih.gov
Several studies have synthesized and evaluated derivatives of this compound for their ability to inhibit HIV. mdpi.comcore.ac.ukjst.go.jp In one study, a series of phenyl ethyl thiourea (PET) derivatives were synthesized, including compounds with a 4-fluorophenyl group. core.ac.uk However, these initial derivatives showed low to moderate anti-HIV activity in MT-4 cell lines. core.ac.uk
Another study on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold found that a compound with a 4-fluorophenyl group showed activity against HIV-1. jst.go.jp Similarly, research on indole-derived thioureas also identified a derivative with potent activity against HIV-1. nih.gov It is important to note that while some derivatives show promise, others may be non-cytotoxic but lack selective anti-HIV-1 activity. mdpi.com
| Derivative Class | Activity | Cell Line | Key Findings | Reference |
| Phenyl Ethyl Thiourea (PET) Derivatives | Low to moderate anti-HIV activity | MT-4 | O-ethyl derivatives showed slightly better activity than hydroxyl derivatives. | core.ac.uk |
| 2-Aminothiazole Derivatives | Anti-HIV-1 activity | MT-4 | Compound with 4-fluorophenyl group was active. | jst.go.jp |
| Indole-Derived Thioureas | Potent anti-HIV-1 activity | Not specified | A specific derivative showed significant activity. | nih.gov |
| Pyridylacetate Derivatives | No selective anti-HIV-1 activity | MT-4 | Most compounds were non-cytotoxic. | mdpi.com |
Antimalarial Activity
Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial, especially due to the emergence of drug-resistant strains of the parasite. researchgate.net Thiourea derivatives have been investigated as a potential source of new antimalarial agents. mdpi.comresearchgate.net
Research has been conducted on various derivatives containing the thiourea scaffold for their activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netnih.gov While the provided information highlights the general antimalarial potential of thiourea and its derivatives, specific studies focusing on this compound for antimalarial activity were not detailed in the search results. mdpi.comresearchgate.net
Computational Chemistry and Cheminformatics
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between 1-(4-Fluorophenyl)thiourea derivatives and various protein targets.
Ligand-Receptor Interactions and Binding Energy Calculation
Molecular docking studies have been instrumental in elucidating the interactions between this compound derivatives and their biological targets. These studies calculate the binding energy, which indicates the strength of the interaction. For instance, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been docked against the Sirtuin-1 (SIRT1) enzyme, a target for anticancer drugs. rjptonline.orgthaiscience.info The results, expressed as a Rerank Score (RS), predict the binding affinity, where a lower RS value suggests a stronger interaction and potentially greater activity. rjptonline.org Specifically, N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea was identified as a potent derivative with a low RS value and favorable toxicity predictions. rjptonline.org
In other studies, various thiourea (B124793) derivatives have shown significant binding energies with different enzymes. For example, pyrazoline-linked acyl thiourea compounds have demonstrated binding energies ranging from -9.1 to -11.2 kcal/mol with urease receptors. nih.gov Similarly, docking studies of thiourea derivatives with α-amylase and α-glucosidase have revealed binding energies as low as -10.2 kcal/mol and -10.1 kcal/mol, respectively. nih.govrsc.org These computational findings are often correlated with in vitro enzyme inhibition assays to validate the predicted activity. nih.gov The thiourea moiety itself is often crucial for these interactions, frequently forming hydrogen bonds within the active site of the target enzyme. evitachem.comconicet.gov.ar
Prediction of Binding Modes and Active Site Interactions
A key outcome of molecular docking is the visualization of how a ligand, such as this compound, fits into the active site of a protein. These models predict specific interactions, like hydrogen bonds and hydrophobic interactions, with key amino acid residues. For example, in the active site of the SIRT1 enzyme, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea are expected to interact with the enzyme through their -CSNH- group, which acts as a pharmacophore. rjptonline.org
Studies on other thiourea derivatives have identified specific amino acid interactions. For instance, pyrazoline-linked acyl thioureas have been shown to form hydrogen bonds with residues like GLN-460 and LYS-446 in the active site of urease. nih.gov Similarly, interactions with GLN-63 in α-amylase and ARG-608 in α-glucosidase have been predicted for certain derivatives. nih.govrsc.org The crystal structure of this compound complexed with proline utilization A (PutA) reveals that the molecule binds in the proline dehydrogenase (PRODH) active site, stabilizing an open conformation. pdbj.org This detailed understanding of binding modes is critical for designing more potent and selective inhibitors.
Target Validation and Identification
Molecular docking is a valuable tool for identifying and validating potential protein targets for compounds like this compound. By screening the compound against a panel of known protein structures, researchers can hypothesize its mechanism of action. For N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, SIRT1 was chosen as a potential target for its role in cancer, and docking studies supported its inhibition as a plausible anticancer mechanism. rjptonline.orgthaiscience.info
This approach is not limited to a single target. Thiourea derivatives have been investigated as inhibitors of a wide range of enzymes, including kinases, proteases, and glycosidases, by computationally assessing their fit into the respective active sites. evitachem.com The ability of the thiourea scaffold to interact with various receptors also makes it a versatile candidate for target identification studies. evitachem.com Furthermore, computational methods have been used to select new compounds for synthesis based on predicted improvements in binding energy and inhibitory activity against targets like the influenza A virus. conicet.gov.ar
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding and the conformational changes that may occur.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been performed on various sets of thiourea derivatives to understand how different structural modifications influence their biological effects. analis.com.myacs.org For instance, a QSAR study on carbonyl thiourea derivatives against Acanthamoeba sp. used multiple linear regression (MLR) and partial least squares (PLS) to build models correlating molecular descriptors with anti-amoebic activity. analis.com.my In another study, 2D-QSAR models were developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, which helped in designing new compounds with potentially higher potency. acs.org These studies often highlight the importance of specific physicochemical properties, such as lipophilicity, in determining the cytotoxic activity of thiourea derivatives. thaiscience.info
In Silico Prediction of Pharmacological Profiles
Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of drug candidates. These in silico predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity.
For derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea, online tools like the pkCSM server have been used to predict their ADME properties and toxicity. rjptonline.orgjppres.com These predictions indicated that several derivatives possess good pharmacokinetic properties and relatively low toxicity, although some, like N-4-trifluoromethyl-benzoyl-N'-(4-fluorophenyl)thiourea, were predicted to be hepatotoxic. rjptonline.org Such predictions are crucial for prioritizing which compounds should be synthesized and tested experimentally. rjptonline.orgjppres.comtjnpr.org The analysis of drug-likeness, often based on rules like Lipinski's Rule of Five, is also a standard part of the in silico profiling of these compounds. researchgate.netresearchgate.net
Pharmacokinetic (ADME) Predictions
The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. Computational tools are frequently used to predict these properties early in the drug discovery process. Studies on derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have utilized online programs like pkCSM to forecast their ADME characteristics. rjptonline.org
These in silico analyses predict how the body will process the compound. For instance, predictions for derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea suggest they possess favorable pharmacokinetic properties. rjptonline.orgresearchgate.net The SwissADME online tool has also been used to evaluate the pharmacokinetics of various thiourea derivatives, assessing parameters like water solubility and gastrointestinal absorption. nih.govmdpi.com
Table 1: Predicted ADME Properties for N-benzoyl-N'-(4-fluorophenyl)thiourea Derivatives
| Property | Predicted Outcome | Significance |
|---|---|---|
| Water Solubility | Soluble | Good solubility is crucial for absorption and distribution. |
| Caco-2 Permeability | Variable | Predicts the rate of absorption across the intestinal wall. |
| Intestinal Absorption (Human) | High | Indicates a high percentage of the compound is likely to be absorbed from the gut. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions as CYP2D6 metabolizes many common drugs. |
| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions as CYP3A4 is a key metabolic enzyme. |
Data synthesized from studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives. rjptonline.orgjppres.comunair.ac.id
Toxicity (ADMET) Predictions
Predicting potential toxicity is a crucial step in drug development to minimize the risk of adverse effects. Computational models can forecast various toxicities, including mutagenicity (AMES toxicity) and organ-specific toxicity like hepatotoxicity (liver damage).
For derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea, in silico toxicity tests have been performed using platforms like pkCSM. rjptonline.orgjppres.com The AMES toxicity test is a widely used method to assess a compound's mutagenic potential; a positive result suggests the compound could be a carcinogen. rjptonline.org Studies on several N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives indicated they were not mutagenic. rjptonline.org Similarly, predictions for hepatotoxicity showed that most of these derivatives were not expected to be toxic to the liver, although exceptions were noted for specific substitutions, such as the N-4-trifluoromethyl-benzoyl derivative. rjptonline.org Other research on novel thiourea derivatives also highlighted the absence of predicted immunotoxicity, mutagenicity, and cytotoxicity. researchgate.net
Table 2: Predicted Toxicity Profile for N-benzoyl-N'-(4-fluorophenyl)thiourea Derivatives
| Toxicity Parameter | Predicted Result | Implication |
|---|---|---|
| AMES Toxicity | Negative | The compound is not predicted to be mutagenic. |
| Hepatotoxicity | Generally Negative | Low risk of causing liver damage, though some derivatives may be exceptions. rjptonline.org |
| hERG I Inhibition | Negative | Low risk of cardiotoxicity. |
| Skin Sensitisation | Negative | Low risk of causing an allergic reaction on the skin. |
Data synthesized from studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives. rjptonline.orgresearchgate.netjppres.com
Drug-likeness Assessments
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. units.it Lipinski's Rule of Five is a well-known guideline for assessing drug-likeness, focusing on physicochemical properties that influence absorption and permeation. units.itnih.gov The rule states that an orally active drug generally has:
A molecular weight (MW) of less than 500 Daltons. units.it
An octanol-water partition coefficient (log P) not greater than 5. units.it
No more than 5 hydrogen bond donors (HBD). units.it
No more than 10 hydrogen bond acceptors (HBA). units.it
Computational studies on various thiourea derivatives, including those related to this compound, have shown that they generally conform to Lipinski's Rule of Five. rjptonline.orgmdpi.comnih.gov This adherence suggests they possess a favorable profile for oral bioavailability. researchgate.net
Table 3: Lipinski's Rule of Five Analysis for Representative Thiourea Derivatives
| Compound Type | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Rule Violations |
|---|---|---|---|---|---|
| N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives | < 500 | < 5 | ≤ 5 | ≤ 10 | 0 |
| Pyrrolizine-thiourea derivatives | Conforms | Conforms | Conforms | Conforms | 0 |
Data based on computational analyses of various thiourea derivative libraries. rjptonline.orgnih.gov
Virtual Screening and Pharmacophore Modeling
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Pharmacophore modeling, a key component of this process, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. nih.gov
The N-benzoyl-N'-(4-fluorophenyl)thiourea scaffold has been identified as a promising candidate for drug development due to its pharmacophoric similarity to other anticancer agents like hydroxyurea. rjptonline.org This has led to its use as a parent compound in in silico studies. rjptonline.orgunair.ac.id For instance, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been docked into the active site of the Sirtuin-1 (SIRT1) enzyme, a target for anticancer therapies. rjptonline.orgthaiscience.infoundip.ac.id These docking studies predict the binding affinity and interaction patterns, helping to select the most promising compounds for synthesis and further testing. thaiscience.infoundip.ac.id The results of such studies have predicted that these derivatives could have greater cytotoxic activity than existing drugs like hydroxyurea. unair.ac.id
Furthermore, pharmacophore-based virtual screening has been successfully used to identify novel thiourea-bearing compounds with potential therapeutic activity. nih.gov In one study, a pharmacophore model was used to screen a library of pyrrolizine derivatives bearing urea (B33335)/thiourea moieties, leading to the identification of hits that included fluorophenyl-ureido compounds. nih.gov This demonstrates the utility of these computational approaches in discovering new chemical entities based on the this compound chemical framework.
Coordination Chemistry and Material Science Applications
Complex Formation with Metal Ions (e.g., Cobalt(III), Cadmium(II))
Thiourea (B124793) and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. annexechem.com The sulfur and nitrogen atoms in the thiourea moiety serve as potential donor sites, allowing these molecules to act as effective ligands. The presence of the 4-fluorophenyl group in 1-(4-Fluorophenyl)thiourea can influence the electronic properties of the thiourea backbone, thereby affecting its coordination behavior with metal ions such as Cobalt(III) and Cadmium(II).
Cobalt(III) Complexes: Thiourea derivatives can form stable complexes with Cobalt(III). In these complexes, the thiourea ligand typically binds in a bidentate fashion, coordinating through the sulfur atom and a deprotonated nitrogen atom to form a four-membered ring. researchgate.netunair.ac.id This coordination mode has been observed in complexes such as [(en)2Co(thiourea)]^3+. researchgate.net The modification of thiourea to a thiourea-cobalt(III) complex has been explored to enhance its biological activity. unair.ac.id
Cadmium(II) Complexes: Cadmium(II) readily forms complexes with thiourea and its derivatives. nih.govresearchgate.net Studies on cadmium(II) complex formation with thiourea in solution have shown the formation of species such as [Cd(thiourea)n]^2+, where 'n' can range from 1 to 4. nih.gov In these complexes, the thiourea ligand coordinates to the cadmium ion primarily through its sulfur atom. nih.govnih.gov The coordination environment around the cadmium ion can vary, leading to different geometries. For instance, four-coordinated tetrahedral complexes like [Cd(TU)4]^2+ have been reported. nih.gov
| Metal Ion | Typical Coordination Mode | Donor Atoms | Resulting Complex Geometry (Examples) | Reference |
|---|---|---|---|---|
| Cobalt(III) | Bidentate | Sulfur, Deprotonated Nitrogen | Octahedral | researchgate.netunair.ac.id |
| Cadmium(II) | Monodentate | Sulfur | Tetrahedral ([Cd(TU)4]^2+) | nih.govresearchgate.netnih.gov |
Ligand Properties in Metal Complexes
The versatility of thiourea derivatives like this compound as ligands stems from their structural and electronic characteristics. mdpi.com These compounds are classified as structurally versatile ligands due to their ability to act as both σ-donors and π-acceptors. mdpi.comnih.gov
The primary coordination site in thiourea is the "soft" sulfur atom, which readily forms bonds with "soft" metal ions. wikipedia.org However, the nitrogen atoms can also participate in coordination, particularly after deprotonation, leading to chelate formation. researchgate.net The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of both inter- and intramolecular hydrogen bonds, which contributes to their variable binding modes with metal ions. mdpi.com In metal complexes, thiones like this compound are considered good σ-donors and weak π-acceptors. nih.gov
Applications in Catalysis (e.g., Organocatalysis in Morita-Baylis-Hillman reaction)
Thiourea derivatives have emerged as powerful organocatalysts in various asymmetric organic transformations. mdpi.com Specifically, fluorinated bis-thiourea derivatives have been successfully employed as organocatalysts in the Morita-Baylis-Hillman (MBH) reaction. nih.gov The MBH reaction is a crucial carbon-carbon bond-forming reaction that typically involves an activated alkene and an aldehyde. mdpi.comrsc.org
The catalytic activity of thiourea derivatives in the MBH reaction is attributed to their ability to act as hydrogen bond donors. researchgate.net This hydrogen bonding activates the electrophile (e.g., an aldehyde) and stabilizes the transition state, thereby accelerating the reaction rate and influencing its stereoselectivity. researchgate.net Research has shown that bis(thiourea) cocatalysts can significantly accelerate the MBH reaction by recognizing both the nucleophile and the electrophile through hydrogen bonding. researchgate.net
| Catalyst Type | Reaction | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|
| Fluorinated Bis-thiourea | Morita-Baylis-Hillman | Hydrogen bond-mediated recognition of nucleophile and electrophile | Rate enhancement and stereocontrol | nih.govresearchgate.net |
Use as Precursors for Heterocyclic Synthesis
Fluorinated thioureas, including this compound, are valuable and versatile synthons for the synthesis of a wide array of fluorine-containing heterocyclic compounds. nih.gov The reactivity of the thiourea moiety allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. mdpi.comijacskros.com
Some of the heterocyclic compounds that can be synthesized from fluorinated thiourea precursors include:
annexechem.comguidechem.com-Benzothiazin-4-ones nih.gov
1-Aryl-2-ethylthio-quinazolin-4-ones nih.gov
Thiazolidines nih.gov
1H-1,2,4-Triazoles nih.gov
The synthesis of these heterocycles often involves the reaction of the thiourea derivative with other reagents, leading to the construction of the desired ring system. mdpi.com
Applications in Textile Processing (Hypothetical)
While specific studies on this compound in textile processing are not extensively documented, the known applications of thiourea and its derivatives provide a basis for hypothetical applications. Thiourea is widely used in the textile industry as a reducing agent, particularly in dyeing and printing processes. guidechem.comguidechem.comnbinno.com It aids in the discharge printing of dyes on fabrics and helps in achieving consistent color application and improving dye fixation. annexechem.comnbinno.com
Thiourea dioxide, a derivative of thiourea, is also a stable reducing agent used for vat dyes in printing on various fibers. researchgate.net Given these established roles, it is plausible that this compound could also exhibit reducing properties, potentially finding use in specialized textile applications where the presence of a fluorinated moiety might impart unique characteristics to the final product, such as altered color fastness or specific finishing effects.
Heavy Metal Extraction and Chelating Agent Properties (Hypothetical)
The ability of thiourea to form stable complexes with metal ions makes it and its derivatives excellent candidates for heavy metal extraction and chelation. annexechem.comacs.org The sulfur atom in the thiourea group has a high affinity for heavy metal ions like mercury(II), lead(II), and cadmium(II). acs.orgresearchgate.netresearchgate.net
Functionalized thiourea compounds have been developed as biosorbents for the removal of toxic heavy metals from aqueous solutions. researchgate.net For instance, thiourea-modified resins have demonstrated a high affinity and adsorption capacity for mercury(II). researchgate.net Similarly, alkyl thiourea functionalized silica (B1680970) has been used for the effective removal of lead, cadmium, mercury, and copper. nih.gov
Based on these findings, this compound could hypothetically be employed as a chelating agent for heavy metal remediation. The thiourea functional group would provide the primary binding site for the metal ions, while the fluorophenyl group might influence the solubility, stability, and selectivity of the resulting metal complexes. acs.org This could lead to the development of new, efficient materials for environmental cleanup.
Advanced Research Methodologies and Techniques
In vitro Assays for Biological Activity Evaluation (e.g., MTT assay)
The biological activity of 1-(4-Fluorophenyl)thiourea and related compounds, particularly their potential as anticancer agents, is frequently assessed using in vitro assays. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a cornerstone technique for this purpose, measuring a cell's metabolic activity as an indicator of cell viability. rsc.orggoogle.com In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically and correlates with the number of viable cells. rsc.org
Research on thiourea (B124793) derivatives demonstrates the utility of the MTT assay in determining cytotoxic effects against various cancer cell lines. google.comsigmaaldrich.com For instance, studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives, which share the core 4-fluorophenylthiourea structure, have used the MTT method to establish their cytotoxic activity against cell lines like HeLa and MCF-7. conicet.gov.arjk-sci.com One study found that N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea exhibited more potent cytotoxic activity against the HeLa cell line than the reference drug hydroxyurea, with a lower IC50 value. sigmaaldrich.comconicet.gov.ar The IC50, or half-maximal inhibitory concentration, is a key metric derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth. rsc.org
Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, including a 3-chloro-4-fluorophenyl derivative, were evaluated using the MTT assay against a panel of human cancer cell lines. rsc.org These compounds showed significant cytotoxicity, with IC50 values in the low micromolar range, often demonstrating higher potency than the standard chemotherapeutic agent cisplatin (B142131) against certain cell lines. rsc.org The results from these assays are fundamental in identifying promising candidates for further mechanistic studies. rsc.orgmdpi.com
Table 1: Cytotoxic Activity (IC50, µM) of Selected Thiourea Derivatives from MTT Assays
Cell Culture Techniques for Cytotoxicity Studies
Cytotoxicity studies of this compound and its analogs rely heavily on established cell culture techniques. These methods involve growing human cells in vitro in a controlled environment that mimics their natural state. A variety of cell lines, representing different types of cancer, are used to screen for cytotoxic activity and to assess the selectivity of the compounds. rsc.orgmdpi.com
Commonly used cancer cell lines include:
MCF-7: A human breast adenocarcinoma cell line. mdpi.comnih.gov
HeLa: A human cervical cancer cell line. google.comconicet.gov.ar
SW480 and SW620: Primary and metastatic colon cancer cell lines, respectively. rsc.org
PC3: A metastatic prostate cancer cell line. rsc.org
K-562: A chronic myelogenous leukemia cell line. rsc.org
A2780: An ovarian cancer cell line. mdpi.com
HT29: A human colon adenocarcinoma cell line. mdpi.com
In a typical cytotoxicity study, these cells are seeded into 96-well plates and allowed to adhere. conicet.gov.ar They are then exposed to the test compound at various concentrations for a specified period, often 24 to 48 hours. conicet.gov.arnih.gov Alongside the cancer cell lines, a normal, non-cancerous cell line, such as human keratinocytes (HaCaT) or human lung cells (wi38), is often included to determine the compound's selectivity. rsc.orgnih.gov A high selectivity index, which compares the cytotoxicity against cancer cells to that against normal cells, is a desirable characteristic for a potential anticancer drug. rsc.org
Following incubation, cell viability is assessed, typically using the MTT assay described previously. rsc.orgconicet.gov.ar Further mechanistic studies on cells treated with these compounds can involve techniques like the trypan blue exclusion test for cell viability, analysis of apoptosis through methods like Annexin V/PI staining, and cell cycle analysis via flow cytometry. rsc.orgnih.gov For example, studies on related thioureas have shown they can induce late-stage apoptosis in colon cancer cell lines. rsc.org
Bioanalytical Methods for Compound Quantification and Separation (e.g., HPLC)
Commercial suppliers often specify the purity of N-(4-Fluorophenyl)thiourea as determined by HPLC, confirming its use as a standard quality control method. jk-sci.comchemimpex.com Research into related N-acyl thiourea derivatives has involved the development and validation of specific reversed-phase HPLC (RP-HPLC) methods for their separation and quantification. nih.gov Such a method development process, guided by International Council for Harmonisation (ICH) guidelines, would typically involve:
Specificity: Ensuring the method can distinguish the analyte from other components in the sample matrix. nih.govjapsonline.com
Linearity: Establishing a proportional relationship between detector response and analyte concentration over a specific range. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.govjapsonline.com
Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). nih.govjapsonline.com
Robustness: Evaluating the method's reliability when small, deliberate variations are made to method parameters. nih.gov
For chiral thiourea derivatives, specialized HPLC techniques are employed for separation. Chiral HPLC, using columns like Chiralcel, has been used to analyze and separate enantiomers of related compounds, which is crucial as different isomers can have distinct biological activities. rsc.orggoogle.com Beyond HPLC, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the structural elucidation and characterization of newly synthesized thiourea derivatives. conicet.gov.arnih.govresearchgate.net
Biofilm Inhibition Assays
The ability of bacteria to form biofilms—structured communities of cells enclosed in a self-produced matrix—is a major contributor to persistent infections and antibiotic resistance. Thiourea derivatives are being investigated for their potential to inhibit biofilm formation. researchgate.netrsc.orgsigmaaldrich.com
Assays to evaluate anti-biofilm activity typically involve incubating bacterial strains, such as Staphylococcus epidermidis or Pseudomonas aeruginosa, in microtiter plates with the test compound. sigmaaldrich.com After an incubation period that allows for biofilm development, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is quantified. sigmaaldrich.com A common method for quantification is the crystal violet assay. The biofilm is stained with crystal violet, the excess stain is washed away, and the bound dye is solubilized. The absorbance of the resulting solution, measured with a microplate reader, is proportional to the biofilm mass.
Studies have shown that certain thiourea derivatives can effectively inhibit biofilm formation by methicillin-resistant and standard strains of S. epidermidis at concentrations relevant to their minimum inhibitory concentration (MIC) for planktonic cells. sigmaaldrich.com For example, derivatives like 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have demonstrated significant inhibition of S. epidermidis biofilm formation. nih.gov The disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm formation and virulence in bacteria like P. aeruginosa, is another important mechanism. Assays to measure the inhibition of quorum sensing can include monitoring the production of virulence factors like violacein (B1683560) in reporter strains such as Chromobacterium violaceum.
Table 2: Chemical Compounds Mentioned
Emerging Trends and Future Research Directions
Development of Novel Therapeutic Agents Based on 1-(4-Fluorophenyl)thiourea Scaffold
The versatility of the thiourea (B124793) backbone allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.netnih.gov The this compound moiety is a key building block in the creation of molecules targeting a range of diseases, including cancer, microbial infections, and metabolic disorders. chemimpex.comtandfonline.comnih.gov
Research has shown that derivatives incorporating this scaffold exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netanalis.com.my For instance, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea has demonstrated more potent inhibitory effects on the HeLa cervical cancer cell line than the standard drug hydroxyurea. researchgate.netanalis.com.my The introduction of different substituents on the thiourea structure allows for the fine-tuning of its biological activity. Modifications such as adding a 4-(4-fluorophenoxy)aniline (B1295514) group have led to compounds with significant activity against human breast cancer cell lines, including MCF-7 and SKBr-3. researchgate.net Similarly, thiazole-based thiourea analogs containing the 4-fluorophenyl group have shown potent anticancer activity. researchgate.net
Beyond oncology, these derivatives have been investigated for other therapeutic purposes. nih.gov Studies have revealed that certain 5-fluorophenylpyrazole thiourea derivatives show marked hypoglycemic activities, suggesting potential as antidiabetic agents. tandfonline.com The fluorinated versions of these compounds were found to be more active than their non-fluorinated counterparts. tandfonline.com The scaffold is also used to develop inhibitors for enzymes like bacterial urease and carbonic anhydrase, highlighting its broad therapeutic potential. nih.govnih.govacs.org For example, 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) has shown a significant inhibitory effect against Gram-positive cocci. mdpi.com
Table 1: Selected this compound Derivatives and Their Investigated Biological Activities
| Derivative Class | Specific Compound Example | Investigated Biological Activity | Target/Cell Line | Reference |
|---|---|---|---|---|
| Benzoylthioureas | N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Anticancer | HeLa | analis.com.my |
| Phenoxythioureas | 1-(4-(4-fluorophenoxy)phenyl)-3-phenylthiourea | Anticancer | MCF-7, SKBr-3 | researchgate.net |
| Pyrazolethioureas | 5-Fluorophenylpyrazole thiourea derivatives | Antidiabetic (Hypoglycemic) | Not specified | tandfonline.com |
| Indole-ethyl-thioureas | 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea | Antimicrobial | Gram-positive cocci | nih.gov |
| Thiazolylthioureas | 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Antimicrobial | Gram-positive cocci | mdpi.com |
| Chalcone-based thiosemicarbazones | (E)-2-((E)-3-(4-Fluorophenyl)-1-phenylallylidene)hydrazine-1-carbothioamide | Urease Inhibition | Sporosarcina pasteurii | acs.org |
| Adamantanylthioureas | 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea | Antiviral, Anticancer | General | acs.org |
| Pyrimidine-linked acylthioureas | N-((4-(4-Fluorophenyl)-6-(p-tolyl)pyrimidin-2-yl)carbamothioyl)benzamide | α-amylase, Proteinase K Inhibition | Not specified | rsc.org |
| Cholesterol-based thiocarbamates | Cholest-5-en-3-yl N-(4-fluorophenyl) thiocarbamoyl carbamate | Potential anti-inflammatory, anticancer | General | iosrjournals.org |
Targeted Drug Delivery Systems (Hypothetical)
The this compound scaffold could hypothetically be integrated into targeted drug delivery systems. Given the potent anticancer activity of its derivatives, these molecules could be conjugated to targeting ligands such as antibodies or peptides that specifically recognize receptors overexpressed on cancer cells. This approach would concentrate the therapeutic agent at the tumor site, potentially increasing efficacy while minimizing exposure to healthy tissues. The lipophilic nature imparted by the fluorophenyl group could facilitate the crossing of cell membranes, a crucial step for intracellular drug action.
Nanomedicine Applications (Hypothetical)
In the realm of nanomedicine, derivatives of this compound could be encapsulated within or chemically bonded to nanocarriers like liposomes, micelles, or polymeric nanoparticles. Such nanoformulations could improve the solubility and stability of these compounds in biological systems. Furthermore, the surface of these nanoparticles could be functionalized with targeting moieties for site-specific delivery. A nanoparticle-based system could also provide controlled release of the thiourea derivative, maintaining therapeutic concentrations over an extended period.
Combination Therapy Approaches (Hypothetical)
Future research could explore the use of this compound derivatives in combination with other established therapeutic agents. In oncology, where combination therapy is a standard of care, these novel compounds could be paired with conventional chemotherapeutics or targeted agents. For example, a derivative that induces cell cycle arrest, such as 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea which arrests the cell cycle in the S phase mdpi.com, could be combined with a DNA-damaging agent to create a synergistic cytotoxic effect. The goal would be to achieve enhanced therapeutic outcomes, overcome drug resistance, and potentially reduce the required amounts of each drug.
Biomarker Identification and Validation (Hypothetical)
For the successful clinical development of therapeutic agents based on the this compound scaffold, the identification and validation of predictive biomarkers will be essential. If a derivative is found to inhibit a specific enzyme, such as carbonic anhydrase or a particular kinase, the expression level or mutation status of that enzyme in patient tissues could serve as a biomarker. For instance, in cancer treatment, patients whose tumors overexpress the specific target of a thiourea derivative would be most likely to respond to the therapy. Future studies would need to correlate molecular markers with the in vitro and in vivo activity of these compounds.
Clinical Translation and Pre-clinical Studies (Hypothetical)
The transition from promising laboratory findings to clinical applications is a significant challenge. For this compound derivatives, this process would require extensive pre-clinical investigation. Following the initial in vitro screening against cell lines, promising candidates would need to be evaluated in animal models of disease to assess their efficacy and pharmacokinetic profiles. These in vivo studies are critical for understanding how the compounds are absorbed, distributed, metabolized, and excreted. Rigorous toxicology studies would also be necessary to establish a preliminary safety profile before any consideration for human clinical trials.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(4-Fluorophenyl)thiourea?
- Methodology : The compound is synthesized by reacting 4-fluorobenzoylisothiocyanate with ammonia under a nitrogen atmosphere. The reaction is refluxed in acetone for 3 hours, followed by precipitation via HCl addition and recrystallization from methanol, yielding 78% purity .
- Key Data : Elemental analysis confirms composition (C: 49.02%, H: 4.17%, N: 16.41%, S: 18.91%), consistent with theoretical values (C: 49.40%, H: 4.15%, N: 16.46%, S: 18.84%) .
Q. How is the crystal structure of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.1384 Å, b = 11.1607 Å, c = 7.8807 Å. The thiourea moiety and aromatic ring exhibit a torsion angle of 44.6°, influencing intermolecular interactions .
- Key Data : Intermolecular N–H···S and N–H···F hydrogen bonds form 2D sheets stacked along the c-axis, critical for molecular packing .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its biological activity?
- Methodology : Computational docking (e.g., AutoDock Vina) and Hirshfeld surface analysis identify key interactions between the thiourea group and biological targets like Sirtuin-1 (SirT1). The twisted conformation enhances hydrogen-bonding capacity, improving binding affinity .
- Data Contradiction Analysis : Variability in IC₅₀ values across studies (e.g., HeLa cells vs. other lines) may arise from differences in assay conditions (e.g., MTT protocol variations) or substituent effects on solubility .
Q. What methodologies are employed to assess the cytotoxic activity of this compound derivatives?
- Methodology :
MTT Assay : Measures mitochondrial activity in HeLa cells post-24/48h exposure. Derivatives like N-methoxybenzoyl-N'-(4-fluorophenyl)thiourea show IC₅₀ values ~50% lower than hydroxyurea (HU), indicating enhanced potency .
Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining, linking cytotoxicity to caspase-3 activation .
- Key Data : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher activity due to increased electrophilicity and target engagement .
Q. How can computational tools predict the binding stability of this compound derivatives with SARS-CoV-2 targets?
- Methodology : Molecular docking (e.g., Glide SP) against SARS-CoV-2 main protease (PDB ID: 6LU7) evaluates binding scores (ΔG). ADMET prediction (SwissADME) assesses pharmacokinetic properties, prioritizing derivatives with low hepatotoxicity and high bioavailability .
- Key Data : N-Benzoyl derivatives show stronger hydrogen bonds with catalytic dyad (His41/Cys145) compared to unsubstituted thioureas, correlating with lower IC₅₀ in antiviral assays .
Experimental Design Considerations
Q. How to optimize synthetic yield for this compound derivatives?
- Design Strategy :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for bulky substituents .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate thiourea formation via intermediate stabilization .
- Validation : HPLC purity >95% and ¹H NMR integration confirm product homogeneity .
Q. What crystallographic software is recommended for refining the structure of thiourea derivatives?
- Tools :
- SHELX Suite : SHELXL refines hydrogen atom positions using isotropic displacement parameters (Uiso = 1.2Ueq). SHELXE resolves phase problems in twinned macromolecular crystals .
- ORTEP-3 : Visualizes thermal ellipsoids and torsion angles, critical for validating molecular geometry .
Data Interpretation and Challenges
Q. How to resolve discrepancies in reported biological activities of fluorinated thioureas?
- Approach :
Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) across studies .
QSAR Modeling : Relate substituent Hammett constants (σ) to activity trends, identifying electron-deficient aryl groups as potency enhancers .
- Example : Variability in SirT1 inhibition may stem from differences in fluorophenyl ring orientation during docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
